3-Phenylpropyl acetate

Catalog No.
S569731
CAS No.
122-72-5
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Phenylpropyl acetate

CAS Number

122-72-5

Product Name

3-Phenylpropyl acetate

IUPAC Name

3-phenylpropyl acetate

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3

InChI Key

JRJGKUTZNBZHNK-UHFFFAOYSA-N

SMILES

CC(=O)OCCCC1=CC=CC=C1

Solubility

insoluble in water; soluble in oils
miscible (in ethanol)

Synonyms

3-phenylpropyl acetate

Canonical SMILES

CC(=O)OCCCC1=CC=CC=C1

3-Phenylpropyl acetate has the chemical formula C₁₁H₁₄O₂ and a molecular weight of approximately 178.23 g/mol. Its IUPAC name is 3-phenylpropyl acetate, and it is also known by other names such as benzenepropyl acetate and hydrocinnamyl acetate. The compound appears as a colorless liquid with a sweet, floral aroma, making it valuable in perfumery and flavoring .

The mechanism of action of 3-phenylpropyl acetate is primarily related to its interaction with olfactory receptors in the nose. The ester functional group and the aromatic ring are believed to contribute to its pleasant, fruity, and balsamic odor []. However, detailed studies on its specific interactions with odor receptors are limited.

3-Phenylpropyl acetate is generally considered safe for use in food flavorings and fragrances at approved concentrations []. However, it may cause mild skin irritation or allergic reactions in some individuals with sensitive skin.

  • Toxicity: Limited data available on oral or inhalation toxicity.
  • Flammability: Flash point likely above 100°C, considered low flammability [].
  • Reactivity: Can react with strong acids or bases to decompose.

Limited Application

While 3-Phenylpropyl acetate is readily available from various chemical suppliers and mentioned in research catalogs, it holds a limited role in scientific research compared to its widespread use in the fragrance and flavor industry.

Potential Areas of Study:

  • Biodegradation studies: Research suggests 3-Phenylpropyl acetate can be biodegraded by certain microorganisms, potentially leading to studies on its environmental fate and impact [].
  • Chemical synthesis: As a relatively simple molecule, 3-Phenylpropyl acetate might be used as a starting material for the synthesis of more complex molecules in organic chemistry research [].
  • Analytical studies: Due to its distinct chemical properties, 3-Phenylpropyl acetate could be employed in analytical studies as a reference standard or internal control in various analytical techniques, such as gas chromatography and mass spectrometry [].

As an ester, 3-phenylpropyl acetate can undergo hydrolysis in the presence of water and an acid or base, yielding 3-phenylpropan-1-ol and acetic acid. This reaction is reversible and is a common reaction for esters. Additionally, it can participate in transesterification reactions with alcohols to form different esters .

3-Phenylpropyl acetate exhibits various biological activities. It has been identified as a secondary metabolite, which indicates its role in plant metabolism but not directly essential for growth or reproduction . Some studies suggest potential antimicrobial properties, although further research is needed to fully understand its biological effects.

There are several methods for synthesizing 3-phenylpropyl acetate:

  • Direct Esterification: This involves the reaction of 3-phenylpropan-1-ol with acetic acid in the presence of an acid catalyst.
  • Transesterification: Reacting 3-phenylpropan-1-ol with another ester under basic conditions.
  • Using Acetic Anhydride: Reacting 3-phenylpropan-1-ol with acetic anhydride can also yield the acetate .

The primary applications of 3-phenylpropyl acetate include:

  • Fragrance Industry: Its pleasant aroma makes it a popular ingredient in perfumes and scented products.
  • Flavoring Agent: Used in food products to impart a fruity flavor.
  • Chemical Intermediate: Serves as a precursor for synthesizing other compounds in organic chemistry .

Several compounds share structural similarities with 3-phenylpropyl acetate. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Ethyl acetateC₄H₈O₂Commonly used solvent; simpler structure
Benzyl acetateC₉H₁₀O₂Has a stronger floral scent; derived from benzene
Propyl acetateC₅H₁₀O₂More straightforward structure; used as a solvent
Amyl acetateC₆H₁₂O₂Used in flavoring; has a banana-like aroma

3-Phenylpropyl acetate stands out due to its specific aromatic profile and applications primarily within fragrances and flavors, distinguishing it from simpler esters like ethyl or propyl acetate.

Physical Description

Colourless liquid, floral spicy odou

XLogP3

2.5

Density

d254 1.01
1.011-1.020

UNII

AKW166708I

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 318 of 322 companies (only ~ 1.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

122-72-5

Wikipedia

3-phenylpropyl acetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Benzenepropanol, 1-acetate: ACTIVE

Dates

Modify: 2023-08-15
Clark et al. Manganese-catalysed benzylic C(sp3)-H amination for late-stage functionalization. Nature Chemistry, doi: 10.1038/s41557-018-0020-0, published online 30 April 2018

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